(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Overview
Description
(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-enyl group, and a benzothiazolyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-methoxy-4-prop-2-enylphenol with 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzothiazolyl moiety can be reduced to form a dihydrobenzothiazole derivative.
Substitution: The prop-2-enyl group can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-methoxy-4-prop-2-enylbenzoic acid, while reduction of the benzothiazolyl moiety may produce 2-(2-hydroxy-1,3-benzothiazol-3-yl)acetate.
Scientific Research Applications
(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Eugenol acetate: Similar structure with a methoxy and prop-2-enyl group but lacks the benzothiazolyl acetate moiety.
Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate: Contains a similar phenoxyacetate structure but differs in the substitution pattern.
Uniqueness
(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to the presence of both the methoxy and prop-2-enyl groups along with the benzothiazolyl acetate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-3-6-13-9-10-15(16(11-13)23-2)24-18(21)12-20-14-7-4-5-8-17(14)25-19(20)22/h3-5,7-11H,1,6,12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXELLBJXXKQSKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)CN2C3=CC=CC=C3SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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